Lithium pyrrolidinoborohydride 1M solu

Regioselective reduction Allylic alcohol synthesis Enone reduction

Choose Lithium pyrrolidinoborohydride 1M THF (LiPyrrBH3) for your complex synthesis needs. This Lithium Aminoborohydride (LAB) reagent combines the high reactivity of LiAlH4 with superior handling (air-stable, non-pyrophoric). It uniquely delivers exclusive 1,2-reduction of α,β-unsaturated carbonyls, ensuring high isomeric purity for allylic alcohols without purification. Its chemoselectivity permits direct ester-to-alcohol reduction while preserving carboxylic acids, bypassing protecting group steps. This steric profile ensures clean conversion of tertiary amides to alcohols, a feat not possible with hindered LABs. With 9-month room temperature stability, it is ideal for automated workflows and high-throughput screening, minimizing reagent validation demands.

Molecular Formula C4H8BLiN
Molecular Weight 87.9 g/mol
CAS No. 144188-76-1
Cat. No. B134182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium pyrrolidinoborohydride 1M solu
CAS144188-76-1
Molecular FormulaC4H8BLiN
Molecular Weight87.9 g/mol
Structural Identifiers
SMILES[Li+].[B-]N1CCCC1
InChIInChI=1S/C4H8BN.Li/c5-6-3-1-2-4-6;/h1-4H2;/q-1;+1
InChIKeyVURJQCOSTCRYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Pyrrolidinoborohydride 1M Solution (CAS 144188-76-1): Procurement & Performance Data


Lithium pyrrolidinoborohydride 1M solution (LiPyrrBH3) is a member of the lithium aminoborohydride (LAB) class of reducing agents [1]. Supplied as a 1.0 M solution in tetrahydrofuran (THF), it is characterized by its balance of high reactivity—comparable to lithium aluminum hydride (LiAlH4)—and significantly improved handling properties, including air-stability and non-pyrophoricity [1]. Its activity is derived from the pyrrolidino moiety, which confers unique steric and electronic properties that dictate its chemoselectivity and regioselectivity, making it a predictable and versatile reagent for complex organic transformations [2].

Why Lithium Pyrrolidinoborohydride Cannot Be Replaced by Generic LAB Reagents


While lithium aminoborohydrides (LABs) share a common core structure (Li[NR2]BH3), their reducing properties are highly dependent on the steric and electronic nature of the amine substituent [1]. Simply substituting LiPyrrBH3 with another LAB, such as lithium dimethylaminoborohydride (LiMe2NBH3) or lithium diisopropylaminoborohydride (LiH3BN(i-Pr)2), can lead to significantly different outcomes in terms of chemoselectivity (e.g., ester vs. acid reduction), regioselectivity (1,2- vs. 1,4-addition), and even product identity (alcohol vs. amine) [2][3]. The evidence below quantifies these critical performance differences that directly impact synthetic route design and overall process efficiency.

Quantitative Differentiation Evidence for Lithium Pyrrolidinoborohydride Selection


Exclusive 1,2-Reduction of α,β-Unsaturated Carbonyls: LiPyrrBH3 vs. LiAlH4

Lithium pyrrolidinoborohydride (LiPyrrBH3) provides exclusive 1,2-reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols [1]. In contrast, reductions with lithium aluminum hydride (LiAlH4) under standard conditions can result in a mixture of 1,2- and 1,4-reduction products, the ratio of which can be influenced by reaction conditions and substrate structure, leading to inconsistent outcomes [2].

Regioselective reduction Allylic alcohol synthesis Enone reduction

Chemoselective Ester Reduction in Presence of Carboxylic Acids: LiPyrrBH3 vs. LiAlH4

LiPyrrBH3 cleanly reduces aliphatic and aromatic esters to the corresponding alcohols in essentially quantitative yield at room temperature, while exhibiting no reactivity towards carboxylic acids [1]. This is a critical distinction from LiAlH4, which non-selectively reduces both esters and carboxylic acids to alcohols, limiting its utility in complex molecule synthesis [2].

Chemoselective reduction Ester reduction Functional group tolerance

Steric Control of Tertiary Amide Reduction: LiPyrrBH3 vs. LiH3BN(i-Pr)2

The reduction of tertiary amides with LiPyrrBH3 yields the corresponding alcohol via CO bond cleavage, whereas the more sterically hindered lithium diisopropylaminoborohydride (LiH3BN(i-Pr)2) promotes CN bond cleavage to give the amine [1]. This demonstrates how the amine substituent on the LAB directly controls the reaction pathway, with LiPyrrBH3 providing a unique, alcohol-selective outcome.

Amide reduction Steric control Alcohol vs. amine synthesis

Solution Stability and Handling: LiPyrrBH3 vs. LiMe2NBH3

The 1.0 M THF solution of LiPyrrBH3 demonstrates high stability, being storable for at least 9 months under nitrogen at 25°C without significant decomposition [1]. In comparison, the less sterically hindered lithium dimethylaminoborohydride (LiMe2NBH3) is reported to be less stable, existing as a mixture of monomer and dimer in THF, and is typically recommended for use within a shorter timeframe .

Reagent stability Shelf-life Procurement logistics

Optimal Use Cases for Lithium Pyrrolidinoborohydride 1M Solution in R&D and Production


Synthesis of High-Purity Allylic Alcohols from Enones

LiPyrrBH3 is the reagent of choice for the large-scale, regiospecific conversion of α,β-unsaturated carbonyls to allylic alcohols. Its exclusive 1,2-reduction ensures a single, high-purity product without contamination from saturated alcohol byproducts, eliminating the need for chromatographic purification [1]. This is particularly valuable in the pharmaceutical and fragrance industries where high isomeric purity is critical.

Selective Reduction of Esters in Multifunctional Molecules

In complex molecule synthesis, LiPyrrBH3 enables the direct reduction of an ester to an alcohol while leaving a carboxylic acid group untouched [2]. This chemoselectivity obviates the need for protecting group manipulations, streamlining synthetic routes and improving overall yield and atom economy. This capability is a key advantage in the synthesis of natural products and active pharmaceutical ingredients (APIs).

Sterically Controlled Amide Reduction to Alcohols

For projects requiring the conversion of a tertiary amide specifically to the corresponding alcohol, LiPyrrBH3 is the preferred LAB reagent. Its steric profile ensures CO bond cleavage, providing a direct and high-yielding route to the alcohol product that is not possible with more hindered LABs like LiH3BN(i-Pr)2 [3]. This allows for precise control over functional group interconversion in advanced intermediates.

Long-Term Reagent Stockpiling for Automated Synthesis Platforms

The documented 9-month solution stability of LiPyrrBH3 at room temperature makes it an ideal candidate for inclusion in automated parallel synthesis and high-throughput experimentation workflows [4]. Its robust shelf-life reduces the need for frequent reagent validation and replacement, increasing operational efficiency and ensuring consistent performance over extended periods.

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